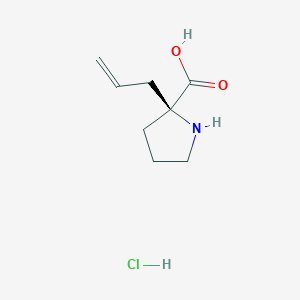

(S)-alpha-Allyl-proline hydrochloride

Description

Properties

IUPAC Name |

(2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYYEOOBZVTROL-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@]1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-alpha-Allyl-proline Hydrochloride: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of (S)-alpha-allyl-proline hydrochloride (CAS No. 129704-91-2), a chiral amino acid derivative with significant applications in synthetic organic chemistry and pharmaceutical development. This document details the compound's core identification, analytical characterization protocols, a summary of its synthesis, and its utility as a versatile building block, particularly in peptide synthesis and the construction of complex natural products. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Core Identification and Physicochemical Properties

This compound is a unique chiral building block characterized by an allyl group at the alpha-position of the proline ring.[1][2] The hydrochloride salt form enhances its aqueous solubility, making it more amenable to various reaction conditions.[1][2]

| Property | Value | Source(s) |

| CAS Number | 129704-91-2 | [1][2][3][4] |

| Molecular Formula | C₈H₁₄ClNO₂ | [1][2][3] |

| Molecular Weight | 191.66 g/mol | [1][2][3] |

| Appearance | Off-white to brown powder or crystals | [1] |

| Melting Point | 186-190 °C | [1] |

| Synonyms | (S)-α-Allyl-Proline Hydrochloride, Α-Allyl-D-Proline Hydrochloride, (S)-a-Allylproline・HCl, (S)-2-Allyl-2-pyrrolidinecarboxylic acid hydrochloride, 2-prop-2-en-1-yl-D-proline hydrochloride | [1][2] |

| InChI | InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m1./s1 | [1][3] |

| SMILES | C=CC[C@@]1(CCCN1)C(=O)O.Cl | [1] |

Analytical Characterization: A Validating Workflow

Confident identification and quality control of this compound are paramount. The following section outlines the key analytical techniques and expected outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are essential for confirming the presence of the allyl group and the proline backbone.

DOT Diagram: Key NMR Correlations

Caption: Expected ¹H-¹H COSY correlations for this compound.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Expected chemical shifts (δ) and multiplicities:

-

~5.6-5.9 ppm (m, 1H): Vinyl proton (-CH=CH₂).

-

~5.0-5.2 ppm (m, 2H): Terminal vinyl protons (=CH₂).

-

~2.5-2.8 ppm (m, 2H): Allylic protons (-CH₂-CH=CH₂).

-

~3.0-3.5 ppm (m, 2H): Proline ring protons adjacent to nitrogen.

-

~1.8-2.2 ppm (m, 4H): Remaining proline ring protons.

-

A broad singlet for the carboxylic acid and amine protons, which may exchange with D₂O.

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Expected chemical shifts (δ):

-

~170-175 ppm: Carboxylic acid carbon (C=O).

-

~130-135 ppm: Vinyl carbon (-CH=).

-

~118-122 ppm: Terminal vinyl carbon (=CH₂).

-

~65-70 ppm: Quaternary α-carbon of the proline ring.

-

~45-50 ppm: Proline ring carbon adjacent to nitrogen (-CH₂-N).

-

~35-40 ppm: Allylic carbon (-CH₂-).

-

~20-30 ppm: Remaining proline ring carbons.

-

-

-

2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to confirm proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FT-IR

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Peaks:

-

~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid and N-H stretch of the ammonium salt.

-

~3080 cm⁻¹: =C-H stretch of the allyl group.

-

~2980 cm⁻¹: C-H stretch of the pyrrolidine ring.

-

~1730 cm⁻¹: C=O stretch of the carboxylic acid.

-

~1640 cm⁻¹: C=C stretch of the allyl group.

-

~1400-1500 cm⁻¹: C-H bending and N-H bending vibrations.

-

~910-990 cm⁻¹: =C-H out-of-plane bending of the allyl group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

-

Ionization Method: Electrospray ionization (ESI) is suitable for this polar molecule.

-

Analysis Mode: Positive ion mode is preferred to observe the protonated molecule.

-

Expected Ions:

-

[M+H]⁺: The protonated molecule (C₈H₁₄NO₂⁺) with an expected m/z of 156.10. The hydrochloride salt will not be observed in the gas phase.

-

Fragmentation: Common fragmentation pathways for proline derivatives include the loss of the carboxylic acid group (-45 Da) and fragmentation of the pyrrolidine ring.

-

Synthesis of this compound

The synthesis of this compound typically starts from the readily available and chiral L-proline. A general synthetic approach involves the protection of the amine and carboxylic acid groups, followed by the stereoselective allylation at the α-position, and subsequent deprotection.

DOT Diagram: Synthetic Pathway Overview

Caption: Schematic of this compound incorporation into a peptide sequence.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling

-

Resin Preparation: Start with a resin-bound amino acid (the C-terminal residue of the target peptide).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve this compound and a coupling agent (e.g., HBTU, HATU) in DMF.

-

Add a base (e.g., DIPEA) to neutralize the hydrochloride and activate the carboxylic acid.

-

Add the activated amino acid solution to the deprotected resin and allow it to react.

-

-

Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

-

Repeat: Continue the deprotection and coupling cycles for subsequent amino acids in the sequence.

Natural Product Synthesis

This compound is a key building block in the total synthesis of several complex natural products, including Avrainvillamide and Stephacidins, which have been evaluated as potential anticancer agents.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable and versatile chiral building block for researchers in organic synthesis and medicinal chemistry. Its well-defined structure and the reactivity of its functional groups provide a platform for the creation of novel peptides and the synthesis of complex molecular targets. Proper handling and a thorough understanding of its analytical characteristics are essential for its effective and safe utilization in the laboratory.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (S)-α-Allyl-Proline Hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Stereoselective Synthesis of (S)-α-Allyl-proline Hydrochloride

Abstract

(S)-α-Allyl-proline is a non-proteinogenic amino acid derivative of significant interest in medicinal chemistry and drug development. Its constrained pyrrolidine ring, coupled with the introduction of a versatile allyl group at the α-position, makes it a valuable chiral building block for the synthesis of complex molecules, including peptide mimetics and pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of a robust and highly stereoselective method for the preparation of (S)-α-Allyl-proline hydrochloride. The synthesis leverages the "self-reproduction of chirality" principle, employing a chiral auxiliary derived from L-proline to direct the stereochemical outcome of the key α-alkylation step. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, field-proven methodology for the synthesis of this important compound.

Introduction: The Significance of α-Substituted Proline Analogs

Proline's unique cyclic structure imparts significant conformational rigidity to peptides, making it a critical residue in protein folding and molecular recognition. The chemical modification of proline, particularly at the α-carbon, offers a powerful strategy for fine-tuning the biological and pharmacological properties of peptides and other bioactive molecules.[3] α-substituted prolines, such as (S)-α-Allyl-proline, are integral components in the design of enzyme inhibitors, receptor ligands, and novel therapeutic agents. The allyl group, in particular, serves as a versatile chemical handle for further functionalization through various organic transformations, including metathesis, oxidation, and addition reactions.

The stereocontrolled synthesis of these analogs is of paramount importance, as the biological activity of chiral molecules is often highly dependent on their absolute configuration. The methodology detailed herein focuses on a diastereoselective alkylation approach, which is a reliable and scalable method for accessing enantiomerically pure α-substituted proline derivatives.

Synthetic Strategy: Leveraging a Chiral Auxiliary for Stereocontrol

The core of this synthetic approach is the diastereoselective alkylation of an enolate derived from a chiral bicyclic lactam. This strategy, pioneered by Seebach and coworkers, utilizes the concept of "self-reproduction of chirality," where the stereocenter of the starting amino acid is used to create a temporary chiral auxiliary that directs the stereoselective introduction of a new substituent.[4] The overall workflow can be visualized as follows:

Figure 2: Mechanism of diastereoselective alkylation.

The condensation of L-proline with pivalaldehyde forms the bicyclic lactam with a defined stereochemistry. Upon deprotonation with LDA, a lithium enolate is formed. The large tert-butyl group on the auxiliary effectively shields the top face of the planar enolate. Consequently, the incoming electrophile, allyl bromide, can only approach from the less sterically hindered bottom face. This facial bias directs the formation of one diastereomer almost exclusively, which, upon hydrolysis, yields the desired (S)-enantiomer of α-allyl-proline. The choice of a strong, non-nucleophilic, and sterically hindered base like LDA at low temperatures is crucial for the clean and rapid formation of the kinetic enolate, preventing side reactions and epimerization.

Conclusion

The described methodology provides a reliable and highly stereoselective route for the synthesis of (S)-α-Allyl-proline hydrochloride, a valuable building block for drug discovery and development. By employing a chiral auxiliary derived from the readily available amino acid L-proline, this approach ensures excellent control over the stereochemistry of the final product. The protocol is robust and can be adapted for the synthesis of other α-substituted proline analogs by varying the electrophile used in the alkylation step. This guide serves as a comprehensive resource for chemists in both academic and industrial settings, enabling the efficient preparation of this important chiral molecule.

References

- Seebach, D., Boes, M., Naef, R., & Schweizer, W. B. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398.

- Tolomelli, A., Ammazzalorso, A., Bruno, I., & Amoroso, R. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Current Bioactive Compounds, 12(3), 146-160.

- Couty, F., & Evano, G. (2006). Stereoselective Synthesis of Quaternary Proline Analogues.

- Williams, R. M., & Hendrix, J. A. (1992). Asymmetric synthesis of enantiomerically pure α-amino acids using a new tricyclic chiral glycine enolate synthon. Journal of the American Chemical Society, 114(8), 2843-2852.

- Beck, A. K., Blank, S., Job, K., Seebach, D., & Sommerfeld, T. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62.

-

Cusabio. (S)-alpha-allyl-proline-HCl. [Link]

- Evans, D. A. (1982). Studies in asymmetric synthesis. The development of practical chiral enolate synthons. Aldrichimica Acta, 15(2), 23-32.

-

Organic Syntheses. Synthesis of (S)-2-Methylproline: A General Method for the Preparation of α-Branched Amino Acids. [Link]

-

Cusabio. (S)-alpha-allyl-proline-HCl Product Page. [Link]

- Johnson, R. L., Vartak, A. P., & Young, V. G. (2005). Stereoselective synthesis of alpha,alpha'-biprolines. Organic Letters, 7(1), 35-38.

- Seebach, D., & Fadel, A. (1985). N,O-acetals from pivalaldehyde and amino acids for the α-alkylation with self-reproduction of the center of chirality. Helvetica Chimica Acta, 68(5), 1243-1250.

- Kawahara, S., Kudo, K., & Nagao, Y. (1999). Diastereoselective synthesis of 2-alkylated 4-silyloxyproline esters. Journal of the Chemical Society, Perkin Transactions 1, (16), 2257-2261.

-

CUSABIO. (S)-alpha-allyl-proline-HCl. [Link]

Sources

physicochemical properties of (S)-alpha-Allyl-proline hydrochloride

An In-Depth Technical Guide to the Physicochemical Properties of (S)-alpha-Allyl-proline hydrochloride

Part 1: Molecular Identity and Strategic Significance

This compound (CAS: 129704-91-2) is a synthetic, chiral amino acid derivative of significant interest in medicinal chemistry and peptide science. As a non-proteinogenic building block, its incorporation into peptide chains or use as a synthetic intermediate allows for the introduction of unique structural constraints and functionalities. The presence of the α-allyl group provides a sterically demanding substituent that can influence peptide conformation and stability, while also serving as a chemical handle for further synthetic modifications. The hydrochloride salt form ensures improved stability and enhanced aqueous solubility, facilitating its use in a wide range of experimental conditions.[1] This guide provides a comprehensive overview of its core physicochemical properties, analytical characterization, and best practices for handling, tailored for professionals in drug discovery and development.

Chemical Structure:

(Simplified ASCII representation of the protonated amine and carboxylic acid structure)

Part 2: Core Physicochemical Properties

The utility of any chemical entity in a research or development setting is fundamentally governed by its physicochemical characteristics. These properties dictate everything from reaction kinetics and purification strategies to formulation and bioavailability.

Summary of Key Properties

| Property | Value | Significance in Application | Source(s) |

| Molecular Formula | C₈H₁₄ClNO₂ | Defines the elemental composition and is the basis for molecular weight calculation. | [2] |

| Molecular Weight | 191.66 g/mol | Essential for all stoichiometric calculations in synthesis and analytical preparations. | [3] |

| Appearance | Off-white to brown powder or crystals | A key visual identifier for material quality and consistency. | [3] |

| Melting Point | 186-190 °C | Indicates purity; a sharp melting range is characteristic of a pure substance. | [3] |

| Solubility | Water soluble; slightly soluble in methanol and DMSO. | The hydrochloride salt enhances aqueous solubility, crucial for biological assays and some reaction media. Solubility in organic solvents is important for synthesis and purification. | [1][4][5] |

| pKa (Predicted) | pKa₁ ≈ 2 (Carboxylic Acid)pKa₂ ≈ 10.6 (Ammonium) | Governs the ionization state at different pH values, impacting solubility, membrane permeability, and interaction with biological targets. Based on L-proline. | [6] |

| Hygroscopicity | Expected to be hygroscopic | Critical for handling and storage; absorption of water can affect sample weight accuracy and promote degradation. Based on the (R)-enantiomer. | [4][5] |

In-Depth Discussion of Properties

Solubility Profile: The hydrochloride salt form of (S)-alpha-Allyl-proline significantly enhances its polarity compared to the freebase. This makes it readily soluble in water, a critical feature for its application in biological buffers and for parenteral formulation development.[1] Data from its enantiomer suggests it is slightly soluble in polar organic solvents like methanol and DMSO.[4][5] This differential solubility is a cornerstone of experimental design. For synthetic reactions, a solvent like DMF or DMSO might be required to solubilize both the amino acid and less polar reactants. For purification, recrystallization techniques can exploit these solubility differences by using a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Acid-Base Properties (pKa): While no experimental pKa values for the title compound are published, the values for the parent amino acid, L-proline, provide an excellent and authoritative proxy (pKa₁ ≈ 1.99, pKa₂ ≈ 10.60).[6] The electron-withdrawing effects of the allyl group are minimal on these distant functional groups, so similar values are expected.

-

pKa₁ (~2): This represents the acidity of the carboxylic acid group. At any pH significantly above 2, this group will be deprotonated to its carboxylate form (COO⁻).

-

pKa₂ (~10.6): This reflects the acidity of the protonated secondary amine. At any pH significantly below 10.6, the amine will exist in its protonated, cationic form (NH₂⁺).

Causality Insight: The consequence of these two pKa values is that between a pH of ~3 and ~9.6, the molecule will exist predominantly as a zwitterion, possessing both a positive and a negative charge. This is the dominant form at physiological pH (~7.4), a fact that profoundly influences its interaction with enzymes, receptors, and transport proteins, as well as its absorption, distribution, metabolism, and excretion (ADME) profile in vivo.

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and quality of a research compound.

Spectroscopic Identity Confirmation

-

¹H NMR (Proton Nuclear Magnetic Resonance): Based on the known spectrum of the (R)-enantiomer, the ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show characteristic signals for the allyl group (a multiplet around 5.7-5.9 ppm for the vinyl CH, and two multiplets around 5.0-5.2 ppm for the terminal CH₂).[7] The protons on the pyrrolidine ring will appear as a series of complex multiplets between ~1.8 and 3.5 ppm. The exchangeable protons from the amine (NH₂⁺) and carboxylic acid (COOH) will appear as broad signals, with chemical shifts that are highly dependent on concentration and residual water content.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will definitively confirm the carbon backbone. Key expected signals include the carbonyl carbon (~170-175 ppm), the vinyl carbons of the allyl group (~130-135 ppm for CH and ~118-122 ppm for CH₂), the quaternary α-carbon, and distinct signals for the pyrrolidine ring carbons.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode is ideal. The expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₈H₁₃NO₂), which is approximately m/z 156.10.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands: a broad peak from ~2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid and the N-H stretch of the ammonium salt. A strong carbonyl (C=O) stretch will be visible around 1700-1730 cm⁻¹, and the C=C stretch of the allyl group will appear near 1640 cm⁻¹.

Chromatographic Purity Assessment: HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like amino acid hydrochlorides.

Protocol: Reversed-Phase HPLC for Purity Determination

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Expert Rationale: A C18 column provides a non-polar stationary phase that retains molecules based on hydrophobicity. While the target molecule is polar, the allyl group and carbon backbone provide sufficient hydrophobicity for retention and separation from more polar impurities.

-

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Expert Rationale: TFA acts as an ion-pairing agent. It pairs with the cationic amine group on the analyte, neutralizing its charge and improving peak shape by preventing tailing on the silica-based stationary phase. It also maintains a low pH (~2), ensuring the carboxylic acid is protonated.

-

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient Elution:

-

Start at 5% Mobile Phase B.

-

Linearly increase to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 5% B over 1 minute and equilibrate for 5 minutes before the next injection.

-

Expert Rationale: A gradient is essential to ensure that any potential impurities, which may have vastly different polarities, are eluted from the column in a reasonable time frame with good resolution.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Expert Rationale: The molecule lacks a strong chromophore, so detection at a low wavelength like 210 nm is necessary to detect the peptide-like amide/acid functionality.

-

-

Sample Preparation: Dissolve the compound in Mobile Phase A (or a water/acetonitrile mixture) to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Caption: HPLC workflow for purity analysis of (S)-alpha-Allyl-proline HCl.

Part 4: Solid-State Properties, Handling, and Storage

The physical state and stability of a compound are of paramount practical importance.

Physical Form and Melting Point Determination

The compound is typically supplied as an off-white to brown crystalline powder.[3] The melting point of 186-190 °C is a reliable indicator of identity and purity. A broad or depressed melting range often suggests the presence of impurities.

Protocol: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Finely crush the crystalline powder.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm height) of the material into the closed end.

-

Instrumentation: Place the loaded capillary into a calibrated melting point apparatus.

-

Measurement: Heat rapidly to ~20 °C below the expected melting point (i.e., to ~165 °C). Then, reduce the heating rate to 1-2 °C per minute.

-

Expert Rationale: A slow heating ramp near the melting point is crucial for thermal equilibrium, ensuring an accurate reading.

-

-

Recording: Record the temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample (clear point).

Caption: Standard workflow for accurate melting point determination.

Stability, Storage, and Handling

Hygroscopicity: Based on data for its enantiomer, this compound is expected to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This is a critical handling consideration. Failure to protect the compound from moisture will lead to inaccurate weighing for experiments and can potentially initiate chemical degradation over time.

-

Self-Validating Protocol: Always handle the solid in a controlled environment, such as a glove box under an inert atmosphere (nitrogen or argon). For routine weighing, remove the container from cold storage, allow it to equilibrate to room temperature before opening to prevent condensation, weigh the required amount quickly, and tightly reseal the container.

Storage Recommendations:

-

Long-Term: For maximum stability, store at -20°C.[8]

-

Short-Term: Storage at 2-8°C is also acceptable for shorter periods.[3]

-

Best Practice: The container should be tightly sealed and preferably flushed with an inert gas. Aliquoting the material upon receipt into smaller, single-use vials is highly recommended to avoid repeated warming/cooling cycles and atmospheric exposure of the bulk supply.[8]

Crystal Structure Context

While a specific single-crystal X-ray structure for this compound is not publicly available, valuable insights can be drawn from the well-determined structure of L-proline.[9] In the solid state, L-proline exists as a zwitterion, and its molecules are linked by a network of N—H⋯O hydrogen bonds between the ammonium group of one molecule and the carboxylate group of a neighbor. This strong intermolecular hydrogen bonding is responsible for the high melting point and crystalline nature of amino acids. It is highly probable that this compound adopts a similar crystal packing motif, dominated by these strong, directional hydrogen bonds, which defines its solid-state properties.

Part 5: Conclusion

This compound is a valuable chiral building block with well-defined physicochemical properties. Its identity and purity can be rigorously confirmed by standard spectroscopic and chromatographic techniques. An understanding of its key characteristics—notably its aqueous solubility as a hydrochloride salt, its zwitterionic nature at physiological pH, and its hygroscopicity—is essential for its effective and reliable use in research and development. Adherence to the handling and storage protocols outlined in this guide will ensure the integrity of the material and the reproducibility of experimental results.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 16211100, this compound. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. Retrieved from [Link]

-

Cusabio. (n.d.). (S)-alpha-allyl-proline-HCl. Retrieved from [Link]

-

Siemion, I. Z., & Pędyczak, A. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781–795. Retrieved from [Link]

-

Ghafuri, H., et al. (2017). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 7), 1033–1036. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Retrieved from [Link]

-

Next Peptide. (n.d.). 177206-69-8 | (R)-Alpha-Allyl-Proline Hydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). (R)-a-Allylproline·HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 145742, L-Proline. Retrieved from [Link]

Sources

- 1. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]

- 2. This compound | C8H14ClNO2 | CID 16211100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemicalbook.com [chemicalbook.com]

- 4. (R)-<ALPHA>-ALLYL-PROLINE HYDROCHLORIDE | 177206-69-8 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemicalbook.com [chemicalbook.com]

- 8. cusabio.com [cusabio.com]

- 9. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

(S)-alpha-Allyl-proline hydrochloride structure and stereochemistry

An In-depth Technical Guide to (S)-alpha-Allyl-proline Hydrochloride: Structure, Stereochemistry, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a valuable chiral building block for researchers, scientists, and professionals in drug development. We will delve into its core structural features, unpack its critical stereochemistry, and explore its applications, providing field-proven insights into its synthesis and characterization.

Introduction: A Unique Proline Analogue

This compound is a non-proteinogenic α-amino acid derivative that has garnered significant interest in synthetic and medicinal chemistry. Unlike the 20 common amino acids, it features an allyl group (–CH₂–CH=CH₂) attached directly to the α-carbon of the proline ring. This substitution creates a quaternary stereocenter, imparting unique conformational constraints and a versatile chemical handle for further modification.[1][2] Its primary utility lies in its role as a sophisticated building block for complex molecules, enabling the synthesis of conformationally restricted peptides, peptidomimetics, and natural product analogues with potential therapeutic properties.[3][4] Supplied as a hydrochloride salt, the compound offers enhanced stability and solubility, facilitating its use in a variety of reaction conditions.[4][5]

Molecular Structure and Physicochemical Properties

The fundamental identity of this compound is defined by its molecular structure and physical characteristics.

-

Chemical Name: (2S)-2-allylpyrrolidine-2-carboxylic acid hydrochloride[6]

-

Molecular Formula: C₈H₁₄ClNO₂[6]

-

Molecular Weight: 191.66 g/mol [3]

-

CAS Number: 129704-91-2[1]

The structure consists of a five-membered pyrrolidine ring characteristic of proline, but with the α-hydrogen replaced by an allyl group.

Caption: 2D structure of this compound.

A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Reference(s) |

| Appearance | Off-white to brown powder or crystals | [1][3] |

| Melting Point | 186-190 °C | [1][3] |

| Purity | ≥98.0% (TLC) | [1] |

| Storage Temp. | 2-8°C | [3] |

| Solubility | Enhanced water solubility due to salt form | [4][7] |

The Core Directive: Understanding Stereochemistry

The biological and chemical behavior of this molecule is fundamentally dictated by the specific three-dimensional arrangement of atoms around its α-carbon, which is a chiral center.

Cahn-Ingold-Prelog (CIP) Priority Assignment

The '(S)' designation is determined using the Cahn-Ingold-Prelog (CIP) rules, which prioritize the four substituents attached to the chiral α-carbon.[8][9]

-

Identify Substituents: The four groups attached to the α-carbon are:

-

The nitrogen atom of the pyrrolidine ring.

-

The carbon atom of the carboxyl group (-COOH).

-

The carbon atom of the allyl group (-CH₂CH=CH₂).

-

The C5 carbon atom of the pyrrolidine ring (-CH₂-).

-

-

Assign Priorities: Priority is assigned based on the atomic number of the atom directly bonded to the chiral center.[10][11]

-

Priority 1: The Nitrogen atom (atomic number 7) has the highest priority.

-

Priority 2: The Carboxyl Carbon . This carbon is bonded to two oxygen atoms (treated as three bonds to oxygen: O, O, O), which have a higher atomic number than the carbon the allyl group is bonded to.[8]

-

Priority 3: The Allyl Group Carbon . This carbon is attached to another carbon (part of the double bond), giving it precedence over the pyrrolidine ring carbon at the next point of difference.

-

Priority 4: The C5 Ring Carbon .

-

-

Determine Configuration: When the molecule is oriented with the lowest priority group (Priority 4) pointing away from the viewer, the sequence from Priority 1 → 2 → 3 proceeds in a counter-clockwise direction. This defines the stereocenter as (S) .

Caption: Cahn-Ingold-Prelog priorities for (S)-α-Allyl-proline.

Fischer Projection and L-Configuration

Like naturally occurring amino acids, (S)-alpha-Allyl-proline can be represented using a Fischer projection to denote its relationship to L-glyceraldehyde.[12] By convention, the carbon chain is drawn vertically with the most oxidized carbon (the carboxyl group) at the top. For L-amino acids, the amino group is placed on the left-hand side.[13][14]

Caption: Generalized workflow for the synthesis of (S)-α-Allyl-proline HCl.

Exemplary Experimental Protocol: Alkylation of a Proline Enolate

This protocol is a representative example and should be adapted and optimized based on specific laboratory conditions and scales.

-

Protection: (S)-Proline (1.0 equiv) is dissolved in a suitable solvent (e.g., methanol). Thionyl chloride (1.2 equiv) is added dropwise at 0 °C to form the methyl ester hydrochloride. The solvent is removed under reduced pressure. The residue is redissolved in dichloromethane (DCM), and a base (e.g., triethylamine, 2.5 equiv) is added, followed by an N-protecting group reagent like di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to yield N-Boc-(S)-proline methyl ester.

-

Enolate Formation & Alkylation: The protected proline derivative (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere (e.g., Argon). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA, 1.1 equiv) is added slowly to generate the enolate. After stirring for 1 hour, allyl bromide (1.5 equiv) is added, and the reaction is allowed to slowly warm to room temperature overnight.

-

Work-up and Purification: The reaction is quenched with saturated ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography.

-

Deprotection and Salt Formation: The purified, fully-protected (S)-alpha-allyl-proline is treated with a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA), to remove the N-Boc and ester groups simultaneously. After removal of the solvent and excess acid under vacuum, the resulting solid is triturated with diethyl ether to yield this compound as a solid, which can be further purified by recrystallization.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for structural elucidation.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the allyl group protons (~5.0-6.0 ppm for the vinyl protons, ~2.5 ppm for the allylic CH₂). Complex multiplets for the pyrrolidine ring protons (~1.8-3.5 ppm). A broad singlet for the protonated amine. [15][16] |

| ¹³C NMR | Resonances for the carboxyl carbon (~175 ppm), vinyl carbons (~118 and ~133 ppm), and the quaternary α-carbon (~70 ppm). Additional signals for the allyl and pyrrolidine CH₂ groups. |

| Mass Spec. (ESI+) | Expected [M+H]⁺ ion at m/z 156.10, corresponding to the free amino acid (C₈H₁₃NO₂). Fragmentation may involve loss of the carboxyl group or cleavage of the pyrrolidine ring. [17][18] |

Note: Exact chemical shifts are solvent-dependent.

Applications in Drug Discovery and Peptide Science

The unique structural features of this compound make it a powerful tool in modern chemical biology and drug discovery.

-

Conformationally Constrained Peptides: Incorporation of this residue into a peptide sequence restricts the conformational freedom around the peptide backbone. This can lock the peptide into a specific bioactive conformation, potentially increasing its potency, selectivity, and stability against proteolysis. [19][20]* Synthesis of Natural Products: It serves as a key chiral precursor in the total synthesis of complex natural products, particularly alkaloids that possess a quaternary α-amino acid motif. For example, it has been utilized in synthetic approaches to anticancer agents like Avrainvillamide and Stephacidins. [3]* Platform for Bioorthogonal Chemistry: The terminal alkene of the allyl group is a versatile functional handle. It can participate in a wide range of subsequent chemical transformations, such as olefin metathesis, thiol-ene reactions, and hydroboration-oxidation, allowing for the site-specific labeling or modification of peptides and other molecules. [21]

Conclusion

This compound is far more than a simple amino acid derivative. Its defined stereochemistry, the conformational rigidity it imparts, and the chemical versatility of its allyl group establish it as a high-value building block for advanced organic synthesis. For scientists and researchers in drug development, it provides a reliable and powerful tool to engineer molecular architecture, leading to novel peptides, complex molecular probes, and innovative therapeutic candidates. Its stability and solubility as a hydrochloride salt further underscore its practical advantages in the laboratory setting.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? [Link]

-

University of Calgary. Ch27: Amino acid stereochemistry. [Link]

- Cardillo, G., & Tomasini, C. (1996). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 25(2), 117. (A representative review on the synthesis of similar structures).

-

Michigan State University. Amino Acids, Peptides, and Proteins. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Hydrochloride Salts in Chemical Stability. [Link]

-

Wikipedia. Cahn–Ingold–Prelog priority rules. [Link]

- D'Amico, F., et al. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance, 2(2), 797-811.

-

Reddit. (2021). Designating S or R - priority different for amino acids? [Link]

- Watanabe, W., et al. (2020). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Chemical and Pharmaceutical Bulletin, 68(11), 1101-1107.

-

Chemistry LibreTexts. (2025). 12.1: Structures of Amino Acids. [Link]

-

Magnetic Resonance. (2021). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]

-

Chemistry LibreTexts. (2019). 24.2: Structure and Stereochemistry of the Amino Acids. [Link]

-

University of Illinois Springfield. Assigning Group Priorities- The Cahn, Ingold, Prelog rules. [Link]

- Pogliani, L., et al. (1975). A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L‐proline at different pH. Organic Magnetic Resonance, 7(12), 629-634.

-

Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. [Link]

-

Master Organic Chemistry. (2016). Introduction to Assigning (R) and (S): The Cahn-Ingold-Prelog Rules. [Link]

-

ResearchGate. (2024). Salts of Amino Acids: Crystallization, Structure and Properties. [Link]

- Seebach, D., et al. (1983). Alkylation of amino acids without loss of the optical activity: preparation of .alpha.-substituted proline derivatives. A case of self-reproduction of chirality. Journal of the American Chemical Society, 105(16), 5390-5398.

-

ResearchGate. (2018). Difference between amino acid free base and its hydrochloride salt? [Link]

-

ResearchGate. (2020). 1D 1 H NMR spectra of the reaction mixture of L-proline and... [Link]

-

Pharmaffiliates. (S)-α-Allyl-Proline Hydrochloride. [Link]

- Miclet, E., et al. (2014). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 19(9), 15037-15072.

-

ResearchGate. (2016). Scheme 4. (top) Synthesis of peptide containing S-allyl... [Link]

-

Pharmaffiliates. CAS 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. [Link]

-

Leah4sci MCAT. (2023). 3D Amino Acids ➡️ Fischer Projections. [Link]

-

Cusabio. (S)-alpha-allyl-proline-HCl. [Link]

- Fiori, S., et al. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. Mini-Reviews in Organic Chemistry, 13(4), 263-277.

- Albericio, F., et al. (2005). SYNTHESIS OF PROTEINS BY NATIVE CHEMICAL LIGATION USING FMOC-BASED CHEMISTRY. OSTI.GOV.

-

ResearchGate. (2016). A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery. [Link]

- Bach, T. M., & Takagi, H. (2021). Properties, metabolisms, and applications of (L)-proline analogues. Applied Microbiology and Biotechnology, 105(1), 59-71.

- Bhandari, A., et al. (2020). Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. Journal of the American Society for Mass Spectrometry, 31(7), 1461-1469.

-

W&M ScholarWorks. (2024). Proton Affinities for Proline and Pipecolic-Acid Containing Dipeptides. [Link]

- Pessi, A., et al. (1983). Mass spectrometric evaluation of synthetic peptides for deletions and insertions. Journal of the American Chemical Society, 105(13), 4389-4392.

-

W&M ScholarWorks. (2023). Gas-Phase Proton Affinities Of Proline- And Pipecolic Acid-Containing Dipeptides. [Link]

- Formaggio, F., et al. (2009). Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? Chemistry & Biodiversity, 6(8), 1189-1207.

Sources

- 1. (S)-a-Allyl-proline purum, = 98.0 TLC 129704-91-2 [sigmaaldrich.com]

- 2. aor.ca [aor.ca]

- 3. chemicalbook.com [chemicalbook.com]

- 4. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound | C8H14ClNO2 | CID 16211100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. reddit.com [reddit.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. V [research.cm.utexas.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. scilit.com [scilit.com]

- 16. researchgate.net [researchgate.net]

- 17. Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DSpace [scholarworks.wm.edu]

- 19. benthamdirect.com [benthamdirect.com]

- 20. Is the backbone conformation of C(alpha)-methyl proline restricted to a single region? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility Profile of (S)-alpha-Allyl-proline Hydrochloride

Prepared by the Senior Application Scientist, Pharmaceutical Development Division

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of (S)-alpha-Allyl-proline hydrochloride (C₈H₁₄ClNO₂), a chiral amino acid derivative with applications in synthetic organic chemistry and drug development.[3] We will explore the foundational physicochemical principles governing its solubility, present a systematic approach to solvent selection, detail a robust experimental protocol for solubility determination, and discuss the key factors that modulate the solubility of this molecule. This document is intended for researchers, scientists, and drug development professionals to serve as a practical and theoretical resource for formulation and process development.

Introduction: The Critical Role of Solubility in Drug Development

This compound is a proline analogue, a class of compounds that has garnered significant interest for its potential to tune the biological and physicochemical properties of peptides and other pharmaceuticals.[4][5][6][7] As with any API, understanding its solubility is a cornerstone of early-stage development.[8][9] Solubility dictates the rate and extent of drug absorption, influences the choice of dosage form, and impacts manufacturing processes such as crystallization and purification.[9][10] The hydrochloride salt form of this proline derivative is intended to enhance its aqueous solubility, a common strategy in pharmaceutical development.[3] This guide delves into the specifics of this compound's solubility, providing the necessary framework for its effective utilization.

Theoretical Framework: Principles of Solubility

The dissolution of a crystalline solid like this compound in a solvent is a thermodynamic process governed by the interplay between the lattice energy of the crystal and the solvation energy of the ions or molecules in solution.[11] The process can be conceptually broken down into two steps: the energy required to break the intermolecular forces in the crystal lattice and the energy released when the solute molecules interact with the solvent molecules.

Key Physicochemical Properties Influencing Solubility:

-

Polarity: The molecule possesses a carboxylic acid group, a secondary amine (as part of the pyrrolidine ring), and a hydrochloride salt. These features make it a polar, ionic compound. According to the "like dissolves like" principle, it is expected to be more soluble in polar solvents.

-

Hydrogen Bonding: The presence of the carboxylic acid and the protonated amine allows for hydrogen bond donor and acceptor capabilities, which are crucial for interaction with protic solvents like water and alcohols.

-

Ionic Nature: As a hydrochloride salt, the compound will dissociate in polar solvents into the protonated proline derivative (cation) and a chloride ion (anion). This ionic character significantly enhances its solubility in highly polar solvents such as water.[12]

Rationale for Solvent Selection in Pharmaceutical Screening

The choice of solvents for solubility screening is a strategic decision that balances functionality, safety, and regulatory acceptance.[9][13] Solvents are typically classified based on their toxicity and environmental impact by regulatory bodies.[13] For this compound, a logical screening approach would involve a range of solvents with varying polarities to construct a comprehensive profile.

Typical Solvent Classes for Screening:

-

Aqueous Buffers: Given its intended physiological application, determining solubility in aqueous buffers across a pH range (e.g., pH 1.2, 4.5, 6.8) is critical.[8] The solubility of amino acid derivatives is often highly pH-dependent.[14][15][16]

-

Polar Protic Solvents: Water, methanol, and ethanol are primary choices due to their ability to form hydrogen bonds and solvate ions.[17]

-

Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent at dissolving a wide range of compounds and are often used in early-stage screening.[17]

-

Less Polar/Non-polar Solvents: Solvents such as acetone, dichloromethane (DCM), and toluene are included to define the limits of the compound's solubility and are relevant for certain synthetic or purification steps.[17]

The following diagram illustrates the decision-making process for solvent selection.

Caption: Decision-making flowchart for solvent selection.

Predicted Solubility Profile

While specific experimental data for this compound is not widely published, a qualitative solubility profile can be predicted based on its structural features as a polar, ionic amino acid derivative.

| Solvent | Solvent Class | Predicted Solubility | Justification |

| Water / Aqueous Buffers | Polar Protic | High | As a hydrochloride salt of a polar amino acid, it is expected to be highly soluble due to ion-dipole interactions and hydrogen bonding.[3] |

| Methanol / Ethanol | Polar Protic | High to Medium | Good solubility is expected due to polarity and hydrogen bonding capabilities, though likely less than in water.[17] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High to Medium | DMSO is a powerful, polar aprotic solvent capable of dissolving many salts.[17] |

| Acetone | Polar Aprotic | Low | Lower polarity and inability to donate hydrogen bonds will likely result in poor solvation.[17] |

| Dichloromethane (DCM) | Non-polar | Very Low / Insoluble | The significant mismatch in polarity between the ionic solute and the non-polar solvent will prevent dissolution. |

| Toluene | Non-polar | Very Low / Insoluble | Similar to DCM, insolubility is expected due to the non-polar nature of the solvent.[17] |

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the thermodynamic equilibrium.[11][18]

Objective: To determine the equilibrium solubility of this compound in selected solvents at a controlled temperature (e.g., 25°C or 37°C).

Materials and Equipment:

-

This compound (API)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[2][19] or a UV-Vis spectrophotometer.

Protocol:

-

Preparation: Add an excess amount of the API to a series of vials, ensuring a visible amount of undissolved solid remains at equilibrium.[18]

-

Solvent Addition: Add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Seal the vials and place them in the temperature-controlled orbital shaker. Agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.[8] Saturation is confirmed by the persistent presence of undissolved solid.

-

Phase Separation: Allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove all undissolved particles.[20]

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable mobile phase or solvent.

-

Prepare a series of calibration standards of the API with known concentrations.

-

Analyze the standards and the sample solution using a validated HPLC-UV method.[17] The UV detector response is used to quantify the analyte concentration based on the Beer-Lambert law.[21]

-

-

Calculation: Use the calibration curve generated from the standards to determine the concentration of the API in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the equilibrium solubility.

This workflow is visualized in the following diagram:

Caption: Standard workflow for the shake-flask solubility method.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of this compound. A thorough understanding of these is essential for robust formulation and process design.[22]

-

pH: For an amino acid hydrochloride, pH is arguably the most critical factor.[14] At low pH, the carboxylic acid group is protonated (COOH), and the amine is protonated (NH₂⁺), resulting in a net positive charge. At high pH, the carboxylic acid is deprotonated (COO⁻), and the amine is neutral (NH), resulting in a net negative charge. Near the isoelectric point (pI), the zwitterionic form (COO⁻ and NH₂⁺) dominates, which typically exhibits the lowest aqueous solubility.[12][23] Therefore, solubility is expected to be higher at pH values far from the pI.

-

Temperature: The effect of temperature is dictated by the enthalpy of solution. For most solids, solubility increases with temperature (an endothermic process). This relationship should be determined experimentally as it is crucial for controlling crystallization processes.

-

Polymorphism: The API may exist in different crystalline forms (polymorphs), each having a unique crystal lattice energy and, consequently, a different solubility. The most stable polymorph will have the lowest solubility.

-

Common Ion Effect: In solutions already containing chloride ions, the solubility of the hydrochloride salt may be suppressed due to Le Châtelier's principle, which drives the equilibrium towards the undissolved solid.

The interplay of these factors is depicted below.

Caption: Key factors influencing the solubility of the API.

Conclusion

The solubility profile of this compound is a multifaceted characteristic essential for its successful development as a pharmaceutical agent or intermediate. Its nature as a polar, ionic amino acid derivative suggests high solubility in polar protic solvents, particularly aqueous systems. This solubility is profoundly influenced by the pH of the medium, temperature, and the specific solid-state form of the compound. The systematic approach to solvent screening and the rigorous application of the shake-flask method, as detailed in this guide, provide a robust framework for accurately characterizing this critical property, enabling informed decisions in formulation, process development, and analytical method design.

References

- A review of methods for solubility determination in biopharmaceutical drug characterisation. (n.d.). Google Scholar.

- Choosing the Right Solvent for Drug Manufacturing. (2025). Purosolv.

- Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). PubMed.

- Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation. (2023). amofor.

- How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. (2025). PharmaGuru.

- Proline Analogues. (2024). PubMed.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- [Good laboratory practice of equilibrium solubility measurement]. (2011). PubMed.

- Proline Analogues. (2024). ACS Publications.

- Properties, metabolisms, and applications of (L)-proline analogues. (n.d.). Google Scholar.

- Properties, metabolisms, and applications of L-proline analogues. (2025). ResearchGate.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies? (n.d.). Dow Development Labs.

- Properties, metabolisms, and applications of (L)-proline analogues. (2013). PubMed.

- How to make the right choice when buying solvents for the pharmaceutical industry. (2020). Haltermann Carless.

- Solvent selection for pharmaceuticals. (2025). ResearchGate.

- Solubility & Method for determination of solubility. (n.d.). Slideshare.

- <1236> Solubility Measurements. (2016). USP-NF.

- 1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate.

- Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. (2013). ACS Publications.

- USP <1236>: Solubility Measurements Chapter. (n.d.). Biorelevant.com.

- CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE. (n.d.). CymitQuimica.

- Shake Flask Method Summary. (n.d.). BioAssay Systems.

- Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (2025). ResearchGate.

- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2025). ResearchGate.

- Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. (2006). Semantic Scholar.

- All About HPLC Solvents You Should Know. (2023). uHPLCs.

- How It Works: UV Detection for HPLC. (n.d.). LCGC International.

- Why are amino acids usually more soluble at pH extremes than they are at neutral pH? (2014). Quora.

- The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. (n.d.). ResearchGate.

- Good Laboratory Practices (GLP): 2024 Guide. (2024). Biobide.

- Chemistry. (2008). NCERT.

- Solubility tests and Recrystallization Part 1. (2010). YouTube.

- 10 Examples of Good Laboratory Practice (GLP). (2025). MaterialsZone.

- Peaks from Dissolved Air in Sample Solvent. (n.d.). Shimadzu.

- An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. (n.d.). NIH.

- Solubility and Dissolution with HPLC or UV-Vis Detection. (2021). Improved Pharma.

- (S)-α-Allyl-proline hydrochloride. (n.d.). Sigma-Aldrich.

- (S)-alpha-allyl-proline-HCl. (n.d.). Cusabio.

- 129704-91-2((S)- -ALLYL-PROLINE HYDROCHLORIDE) Product Description. (n.d.). ChemicalBook.

- CAS 129704-91-2 | (S)-α-Allyl-Proline Hydrochloride. (n.d.). Pharmaffiliates.

Sources

- 1. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 2. improvedpharma.com [improvedpharma.com]

- 3. CAS 129704-91-2: (S)--ALLYL-PROLINE HYDROCHLORIDE [cymitquimica.com]

- 4. Proline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aor.ca [aor.ca]

- 7. Properties, metabolisms, and applications of (L)-proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation – amofor [amofor.de]

- 10. haltermann-carless.com [haltermann-carless.com]

- 11. researchgate.net [researchgate.net]

- 12. quora.com [quora.com]

- 13. Choosing the Right Solvent for Drug Manufacturing [purosolv.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Semantic Scholar [semanticscholar.org]

- 17. pharmaguru.co [pharmaguru.co]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. uhplcs.com [uhplcs.com]

- 20. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. Solubility Measurements | USP-NF [uspnf.com]

- 23. researchgate.net [researchgate.net]

Spectroscopic Data of (S)-α-Allyl-proline Hydrochloride: A Technical Guide

Introduction

(S)-α-Allyl-proline hydrochloride is a chiral, non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural scaffold, featuring a quaternary carbon center at the α-position, imparts conformational constraints that are highly valuable in the design of peptidomimetics and other biologically active molecules.[1] The allyl group provides a versatile handle for further chemical modification, making it a key building block in the synthesis of complex natural products and novel therapeutic agents.

Accurate and comprehensive characterization of this molecule is paramount for its effective application. This technical guide provides an in-depth overview of the spectroscopic data for (S)-α-Allyl-proline hydrochloride, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind the experimental choices and the interpretation of the spectral features are discussed to provide a holistic understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure and fundamental properties.

| Property | Value | Source |

| Chemical Name | (2S)-2-allylpyrrolidine-2-carboxylic acid hydrochloride | [2] |

| Synonyms | (S)-α-Allyl-proline hydrochloride, (S)-2-Allyl-2-pyrrolidinecarboxylic acid hydrochloride | [1][2] |

| CAS Number | 129704-91-2 | [3] |

| Molecular Formula | C₈H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 191.66 g/mol | [2] |

| Appearance | Off-white to brown powder or crystals | |

| Melting Point | 186-190 °C |

Spectroscopic Analysis Workflow

The comprehensive characterization of (S)-α-Allyl-proline hydrochloride necessitates a multi-faceted spectroscopic approach. Each technique provides unique and complementary information about the molecular structure, functional groups, and elemental composition. The logical workflow for this analysis is outlined below.

Caption: Workflow for the synthesis and spectroscopic characterization of (S)-α-Allyl-proline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For (S)-α-Allyl-proline hydrochloride, both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms and the stereochemistry at the α-carbon.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of each hydrogen atom in the molecule. While a publicly available spectrum for the (S)-enantiomer is not readily found in the literature, data for the corresponding (R)-enantiomer provides a reliable reference for the expected chemical shifts and coupling patterns.[4] The spectrum is typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR Data (based on proline derivatives and the (R)-enantiomer):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| H-2' | ~5.7-5.9 | m | 1H | Vinylic CH |

| H-3' | ~5.0-5.2 | m | 2H | Vinylic CH₂ |

| H-1' | ~2.5-2.7 | m | 2H | Allylic CH₂ |

| H-5 | ~3.2-3.4 | m | 2H | Pyrrolidine CH₂ (adjacent to N) |

| H-3, H-4 | ~1.8-2.2 | m | 4H | Pyrrolidine CH₂ |

| NH₂⁺ | Broad singlet | 2H | Ammonium protons | |

| COOH | Broad singlet | 1H | Carboxylic acid proton |

Causality in Experimental Choices:

-

Solvent Selection: D₂O is a common choice for water-soluble hydrochloride salts as it solubilizes the compound well and allows for the observation of exchangeable protons (NH₂⁺ and COOH), which will either exchange with deuterium and disappear or appear as a broad signal. DMSO-d₆ is another option that can solubilize the compound and will show the NH₂⁺ and COOH protons as distinct, often broad, signals.

-

Internal Standard: A calibrated internal standard, such as trimethylsilylpropanoic acid (TSP) for D₂O or tetramethylsilane (TMS) for DMSO-d₆, is crucial for accurate chemical shift referencing.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O | ~170-175 |

| C-2' | ~130-135 |

| C-3' | ~118-122 |

| C-2 | ~70-75 |

| C-5 | ~45-50 |

| C-1' | ~40-45 |

| C-3 | ~30-35 |

| C-4 | ~23-28 |

Expert Insights: The chemical shift of the quaternary α-carbon (C-2) is a key diagnostic signal, expected to appear significantly downfield due to the deshielding effects of the adjacent nitrogen and carbonyl groups.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3400-2400 (broad) | Strong, Broad | O-H stretch | Carboxylic acid |

| 3200-2800 (broad) | Medium, Broad | N-H stretch | Ammonium (NH₂⁺) |

| ~3080 | Medium | =C-H stretch | Alkene |

| 2980-2850 | Medium | C-H stretch | Alkane |

| ~1730 | Strong | C=O stretch | Carboxylic acid |

| ~1640 | Medium | C=C stretch | Alkene |

| ~1600 & ~1400 | Medium | N-H bend | Ammonium (NH₂⁺) |

Causality in Experimental Choices:

-

Sample Preparation: For a solid sample like (S)-α-Allyl-proline hydrochloride, the spectrum is typically acquired using a potassium bromide (KBr) pellet or Attenuated Total Reflectance (ATR). A KBr pellet involves grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. ATR is a simpler technique where the solid is pressed directly against a crystal (e.g., diamond or germanium). Both methods provide high-quality spectra of solid materials.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Expected Mass Spectrometry Data:

| Technique | Ionization Mode | Expected m/z | Interpretation |

| Electrospray Ionization (ESI) | Positive (+) | 156.1025 | [M+H]⁺ (protonated molecule) |

| Electrospray Ionization (ESI) | Negative (-) | 154.0868 | [M-H]⁻ (deprotonated molecule) |

Expert Insights:

-

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the elemental composition of the molecule. The calculated exact mass for the protonated molecule (C₈H₁₄NO₂⁺) is 156.1025, and a measured value within a few parts per million (ppm) of this provides strong evidence for the correct molecular formula.

-

Fragmentation Pattern: While not detailed here, analysis of the fragmentation pattern in the MS/MS spectrum can further confirm the structure by identifying characteristic losses, such as the loss of the carboxylic acid group or fragments from the pyrrolidine ring.

Experimental Protocols

To ensure data integrity and reproducibility, the following general protocols are recommended for the spectroscopic analysis of (S)-α-Allyl-proline hydrochloride.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (S)-α-Allyl-proline hydrochloride and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) containing an appropriate internal standard (e.g., TSP or TMS) in a 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to acquire the spectra.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans (typically 16-64 for good signal-to-noise), relaxation delay, and spectral width.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

IR Spectroscopy Protocol (ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid (S)-α-Allyl-proline hydrochloride onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

Data Processing: Perform an ATR correction if necessary and label the significant peaks.

Mass Spectrometry Protocol (ESI-HRMS)

-

Sample Preparation: Prepare a dilute solution of (S)-α-Allyl-proline hydrochloride (e.g., 1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) at a low flow rate.

-

Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range.

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated theoretical mass to confirm the elemental composition.

Conclusion

The comprehensive spectroscopic characterization of (S)-α-Allyl-proline hydrochloride using NMR, IR, and MS is essential for verifying its identity, purity, and structure. This technical guide provides the expected spectral data and outlines the rationale behind the experimental methodologies. By following these protocols and understanding the interpretation of the resulting spectra, researchers can confidently utilize this important building block in their synthetic and drug discovery endeavors.

References

-

PubChem. (S)-alpha-Allyl-proline hydrochloride. Available at: [Link]

-

Cusabio. (S)-alpha-allyl-proline-HCl. Available at: [Link]

-

Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PMC. Available at: [Link]

-

Stereoselective Synthesis of Quaternary Proline Analogues. PMC. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162). Available at: [Link]

-

PubChem. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Available at: [Link]

-

Organic Syntheses. L-Proline, 2-methyl-. Available at: [Link]

-

PubMed. 1H and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Available at: [Link]

-

BuyersGuideChem. (R)-a-Allylproline.HCl. Available at: [Link]

-

PubChem. (R)-alpha-Allyl-proline hydrochloride. Available at: [Link]

-

ResearchGate. 1 H NMR spectra of L-proline and [ProH]3PW12O40. Available at: [Link]

Sources

thermal stability and degradation profile of (S)-alpha-Allyl-proline hydrochloride

An In-depth Technical Guide: Thermal Stability and Degradation Profile of (S)-alpha-Allyl-proline hydrochloride

Abstract

This compound is a synthetic proline analog of significant interest in peptide synthesis and pharmaceutical development.[1][2] Its utility as a chiral building block necessitates a thorough understanding of its physicochemical stability, particularly its response to thermal stress. This technical guide provides a comprehensive framework for evaluating the thermal stability and degradation profile of this compound. We delve into the core analytical techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—to characterize its intrinsic thermal properties. Furthermore, we outline a systematic approach to forced degradation studies, coupled with the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, to elucidate potential degradation pathways. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the field-proven insights required for robust formulation development and stability assessment.

Introduction

The Role of Proline Analogs in Drug Discovery

Proline and its analogs are unique among amino acids due to their secondary amine integrated into a pyrrolidine ring. This structure imparts significant conformational rigidity to peptides and proteins, influencing folding, structure, and biological activity. Synthetic proline analogs, such as (S)-alpha-Allyl-proline, are invaluable tools for medicinal chemists to fine-tune the physicochemical and pharmacological properties of peptide-based therapeutics, offering enhanced stability, modified receptor affinity, or improved pharmacokinetic profiles.[1]

This compound: Structure and Applications

This compound is a chiral derivative of proline featuring an allyl group at the alpha-carbon. This modification introduces a site for further chemical elaboration and can influence the conformational preferences of the pyrrolidine ring. It is primarily utilized as a specialized building block in organic synthesis and peptide chemistry.[2] The hydrochloride salt form is employed to enhance aqueous solubility and improve handling characteristics, making it more amenable to various reaction conditions.[2] Its applications include the synthesis of complex natural product analogs, such as Avrainvillamide and Stephacidins, which have been evaluated as potential anticancer agents.[3]

The Criticality of Physicochemical Stability in Pharmaceutical Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety, efficacy, and shelf-life. A comprehensive understanding of an API's degradation profile under various stress conditions is a regulatory expectation and a fundamental component of rational drug development.[4][5] Stability studies inform decisions on formulation strategies, packaging, storage conditions, and analytical method development, ensuring the final drug product remains safe and effective throughout its lifecycle.[5]

Physicochemical Properties of this compound

A foundational understanding of the compound's basic properties is essential before undertaking advanced stability analysis.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | PubChem[6] |

| Molecular Formula | C₈H₁₄ClNO₂ | PubChem[6][7] |

| Molecular Weight | 191.66 g/mol | Sigma-Aldrich[1] |

| Appearance | Off-white to brown powder or crystals | Sigma-Aldrich[1] |

| Melting Point | 186-190 °C | Sigma-Aldrich[1] |

| Storage | Long-term: -20°C to -80°C; Short-term: 4°C. Avoid repeated freeze-thaw cycles. | Cusabio[7] |

Thermal Analysis: Characterizing Intrinsic Stability

Thermal analysis techniques provide direct, quantitative data on the material's response to controlled heating.